molecular formula C8H6N2O3 B082257 2-Methoxy-5-nitrobenzonitrile CAS No. 10496-75-0

2-Methoxy-5-nitrobenzonitrile

Cat. No. B082257
CAS RN: 10496-75-0
M. Wt: 178.14 g/mol
InChI Key: LTYIIDMVVUWOGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxy-5-nitrobenzonitrile and related compounds often involves novel protocols and methodologies. For instance, a study by Jukić et al. (2010) detailed the synthesis of a related pyridine derivative, showcasing the use of Vilsmeier–Haack chlorination and exploring its structural features through X-ray analysis and spectroscopic methods (Jukić et al., 2010). Another approach by Sun and Kao (1981) reported a new synthesis route for a similar compound from vanillin, highlighting the versatility and range of synthetic methodologies available for compounds in this class (Sun & Kao, 1981).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methoxy-5-nitrobenzonitrile has been extensively analyzed through various spectroscopic methods. For example, the X-ray and spectroscopic analysis of a pyridine derivative provided insights into its solid-state structure, geometric parameters, and optical properties (Jukić et al., 2010). Such studies are crucial for understanding the structural features that influence the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

The chemical reactions and properties of 2-Methoxy-5-nitrobenzonitrile derivatives are diverse. For instance, the reactivity of substituted 2-Hydroxybenzonitriles with nitrogen dioxide was investigated, showing a variety of products and highlighting the influence of substituents on reaction outcomes (Gordon et al., 1990). Another study explored the regioselectivity of substitution for the nitro group in trinitrobenzonitrile under the action of thiols, leading to the synthesis of dinitro derivatives of benzoannelated sulfur-containing heterocycles (Dalinger et al., 2000).

Physical Properties Analysis

The physical properties of 2-Methoxy-5-nitrobenzonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like those by Jukić et al. (2010) provide insights into the solid-state structure and optical properties of related compounds, contributing to a better understanding of how structural features affect physical properties (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-5-nitrobenzonitrile, including its reactivity, stability, and interactions with other chemical species, are key areas of research. The study of reactions under various conditions, as demonstrated by the regioselective substitution for a nitro group (Dalinger et al., 2000), provides valuable information on the chemical behavior of these compounds.

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 2-Methoxy-5-nitrobenzonitrile and its derivatives are used in the synthesis of pharmaceutical compounds. For example, it's involved in the synthesis of Gefitinib, an anticancer drug used in the treatment of non-small-cell lung cancer (Jin et al., 2005).

  • Analytical Chemistry Applications : This compound is utilized in the voltammetric characterization of carbon powder functionalized with 2-Methoxy-4-nitrophenyl groups. This type of analysis is crucial in studying the electrochemical behavior of various substances (Pandurangappa & Ramakrishnappa, 2006).

  • Chemical Synthesis and Transformations : It plays a role in various chemical syntheses and transformations. For instance, it's involved in the preparation of other nitrobenzonitrile derivatives and their structural elucidation, which are important in chemical research (Fischer & Greig, 1973).

  • Study of Molecular Structures : Research on 2-Methoxy-5-nitrobenzonitrile contributes to understanding the effects of electron-withdrawing groups on molecular structures, as shown in studies involving rotational spectroscopy (Graneek et al., 2018).

  • Protein Research : It's used as an environmentally sensitive protein reagent, providing insights into enzyme-substrate interactions and the molecular environment of proteins (Horton et al., 1965).

  • Corrosion Inhibition Studies : Derivatives of 2-Methoxy-5-nitrobenzonitrile are investigated as corrosion inhibitors, which is important in industrial applications (Verma et al., 2015).

Safety And Hazards

2-Methoxy-5-nitrobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity, affecting the respiratory system . The safety information suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

2-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYIIDMVVUWOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146876
Record name 2-Methoxy-5-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrobenzonitrile

CAS RN

10496-75-0
Record name 2-Methoxy-5-nitrobenzonitrile
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Record name 2-Methoxy-5-nitrobenzonitrile
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Record name 2-Methoxy-5-nitrobenzonitrile
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Record name 2-methoxy-5-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 2-cyano-4-nitrophenol (3.5 g, 21 mmol), K2CO3 (5.9 g, 42 mmol), and MeI (9.08 g, 64 mmol) in acetone (50 mL) was heated at reflux overnight. The mixture was cooled and concentrated, taken up in H2O, stirred, filtered the yellow solid, dried by air (3.0 g, 79%). 1H NMR (400 MHz, CDCl3): d 4.08 (s, 3H), 7.12 (d, J=9.2 Hz, 1H), 8.5 (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GG Wubbels, KM Johnson, TA Babcock - Organic Letters, 2007 - ACS Publications
… mixed at 25 C with 3,5-dinitrobenzoic acid, a substance known to oxidize dihydrobenzenes to benzenes, 9 the NMR signals of 3 were replaced by those of 2-methoxy-5-nitrobenzonitrile …
Number of citations: 4 pubs.acs.org
GG Wubbels, TR Brown, TA Babcock… - The Journal of Organic …, 2008 - ACS Publications
… known to oxidize dihydrobenzenes to benzenes, 22 was added to the solution of 2 and 3 at 25 C, the NMR signals of 3 were replaced slowly by those of 2-methoxy-5-nitrobenzonitrile …
Number of citations: 14 pubs.acs.org
F Bazzano, P Mencarelli, F Stegel - The Journal of Organic …, 1984 - ACS Publications
… 2-Methoxy-5-nitrobenzonitrile was obtained from 2,5-dinitrobenzonitrile (2c) (300 mg in 35 mL of MeOH) and recrystallized from EtOH: yield 95%; mp 129-130 “C; NMR (dioxane) 7.12 (…
Number of citations: 15 pubs.acs.org
D Hnyk, R Fajgar, V Všetečka… - … of Czechoslovak chemical …, 1989 - cccc.uochb.cas.cz
Dipole moments of stereoisomeric 3-methoxypropenenitriles (I,II), substituted 2-methoxybenzonitriles (III-VI) and substituted 2-chlorophenyl methyl ethers (VII-X) were measured in …
Number of citations: 5 cccc.uochb.cas.cz
AD Konstantinov, NJ Bunce - Journal of Photochemistry and Photobiology …, 1999 - Elsevier
… From p-nitroanisole, for example, the product was 2-methoxy-5-nitrobenzonitrile upon irradiation in air; under nitrogen, 3,3′-dicyano-4,4′-dimethoxyazoxybenzene became the major …
Number of citations: 8 www.sciencedirect.com

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